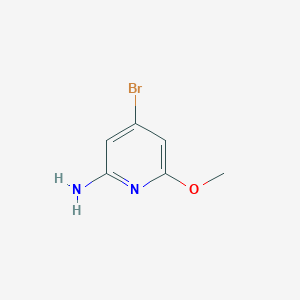

4-Bromo-6-methoxypyridin-2-amine

Description

Properties

IUPAC Name |

4-bromo-6-methoxypyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O/c1-10-6-3-4(7)2-5(8)9-6/h2-3H,1H3,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OODYYMJBNVYSLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=N1)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-methoxypyridin-2-amine typically involves the bromination of 6-methoxypyridin-2-amine. One common method is the palladium-catalyzed Suzuki cross-coupling reaction. This reaction involves the coupling of 6-methoxypyridin-2-amine with a brominating agent in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of 4-Bromo-6-methoxypyridin-2-amine can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-methoxypyridin-2-amine undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The methoxy group can be oxidized to form various oxidized derivatives.

Reduction Reactions: The compound can be reduced to form amine derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve a polar aprotic solvent and a base.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

Substitution Reactions: Products include various substituted pyridine derivatives.

Oxidation Reactions: Products include oxidized pyridine derivatives.

Reduction Reactions: Products include reduced amine derivatives.

Scientific Research Applications

Medicinal Chemistry

4-Bromo-6-methoxypyridin-2-amine is primarily utilized as a building block in the synthesis of pharmaceutical agents. Its structural features allow for modifications that can lead to compounds with enhanced biological activities.

Anticancer Activity:

Research indicates that this compound exhibits potential anticancer properties. It has been shown to inhibit cancer cell proliferation by targeting specific signaling pathways associated with tumor growth. For instance, it affects the urokinase plasminogen activator (uPA) pathway, which is crucial for cancer metastasis.

Case Study:

In a study focusing on the inhibition of cancer cell lines, 4-Bromo-6-methoxypyridin-2-amine demonstrated significant growth inhibition, suggesting its utility in developing new anticancer therapies.

Enzyme Inhibition

This compound has been investigated for its ability to inhibit enzymes involved in nucleotide metabolism, which is vital for cellular proliferation and survival. By binding to these enzymes, it can potentially serve as a therapeutic agent against proliferative diseases.

Mechanism of Action:

The mechanism involves binding to the active sites of target enzymes, thereby blocking substrate access and inhibiting their activity. This property is particularly useful in designing inhibitors for diseases like cancer and other metabolic disorders.

The presence of both bromine and methoxy groups enhances the compound's reactivity and biological interactions, making it suitable for diverse applications in medicinal chemistry.

Cellular Pathway Modulation:

The methoxy substitution at the 6-position may enhance the compound's ability to modulate various cellular pathways essential for therapeutic efficacy.

Case Study 1: Anticancer Properties

A study highlighted the compound's role in inhibiting cell growth across various cancer lines, attributing this effect to its interaction with the uPA pathway. The results indicated a promising avenue for further research into its therapeutic potential.

Case Study 2: Interaction with Biological Targets

Molecular docking simulations have shown that 4-Bromo-6-methoxypyridin-2-amine binds effectively to enzymes involved in nucleotide metabolism. This suggests its potential as a lead compound for drug development targeting specific cancers.

Mechanism of Action

The mechanism of action of 4-Bromo-6-methoxypyridin-2-amine involves its interaction with specific molecular targets. In medicinal chemistry, it acts as a ligand that binds to receptors or enzymes, modulating their activity. The methoxy and bromine groups play a crucial role in its binding affinity and specificity. The pathways involved often include signal transduction mechanisms that lead to the desired biological effect.

Comparison with Similar Compounds

Key Observations :

- Positional Isomerism : Shifting the bromine or amine group (e.g., 5-bromo-6-methoxy vs. 4-bromo-6-methoxy) alters electronic distribution and steric effects, impacting reactivity in cross-coupling reactions .

- Substituent Effects: Replacing methoxy (-OCH₃) with methyl (-CH₃) reduces polarity, affecting solubility and crystallization behavior .

Physicochemical Properties

Limited data on exact melting points or solubility are available for 4-bromo-6-methoxypyridin-2-amine. However, comparisons can be drawn from analogs:

- 4,6-Dichloro-5-methoxypyrimidine (CAS Not provided): Melting point 313–315 K, with Cl···N interactions stabilizing its crystal lattice .

- 3-Amino-2-bromo-6-methoxypyridine: Synthesized via bromination of 5-amino-2-methoxy-4-methylpyridine, yielding a compound with moderate solubility in chloroform .

Biological Activity

Overview

4-Bromo-6-methoxypyridin-2-amine is a heterocyclic compound belonging to the pyridine family, characterized by its bromine and methoxy substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and receptors involved in disease processes.

- Molecular Formula : CHBrNO

- Molecular Weight : 215.06 g/mol

- CAS Number : 1211526-95-2

The biological activity of 4-Bromo-6-methoxypyridin-2-amine is primarily attributed to its interaction with specific molecular targets. It has been identified as a potential inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. The compound binds to the ATP-binding site of FGFR, preventing receptor activation and subsequent downstream signaling pathways, which can lead to reduced cell proliferation and increased apoptosis in cancer cells.

Anticancer Properties

Research indicates that 4-Bromo-6-methoxypyridin-2-amine exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa (cervical cancer) | 5.2 | Growth inhibition |

| A549 (lung cancer) | 3.8 | Induction of apoptosis |

| MCF7 (breast cancer) | 4.5 | Cell cycle arrest |

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

Antimicrobial Activity

In addition to its anticancer properties, 4-Bromo-6-methoxypyridin-2-amine has shown antimicrobial activity against several bacterial strains. The minimum inhibitory concentration (MIC) values are as follows:

| Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 16 | Moderate activity |

| Escherichia coli | 32 | Low activity |

| Pseudomonas aeruginosa | 64 | Low activity |

This suggests potential applications in treating bacterial infections, although further studies are needed to evaluate its efficacy in vivo.

Case Studies and Research Findings

- FGFR Inhibition : A study demonstrated that 4-Bromo-6-methoxypyridin-2-amine effectively inhibits FGFR signaling pathways, leading to decreased tumor growth in xenograft models. The compound was shown to reduce phosphorylated FGFR levels significantly.

- Antimicrobial Activity : In a comparative study, the compound was tested alongside other pyridine derivatives for its antimicrobial properties. It exhibited superior activity against Gram-positive bacteria compared to other analogs, highlighting its potential as a new antimicrobial agent .

- Bioconversion Studies : Research utilizing whole cells of Burkholderia sp. MAK1 showed that derivatives of pyridine can be bioconverted into more active forms, indicating that modifications on the pyridine scaffold could enhance biological activity .

Q & A

Q. What are the common synthetic routes for 4-Bromo-6-methoxypyridin-2-amine, and how can purity be ensured?

The synthesis typically involves bromination of a pre-functionalized pyridine precursor. For example, bromination of 6-methoxypyridin-2-amine using N-bromosuccinimide (NBS) in acetonitrile or dichloromethane under controlled conditions (40–60°C, 12–24 hours) achieves regioselective substitution at the 4-position . Purification often employs column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Purity verification requires HPLC (C18 column, methanol/water mobile phase) coupled with mass spectrometry (ESI-MS) to confirm molecular integrity .

Q. What spectroscopic techniques are critical for characterizing 4-Bromo-6-methoxypyridin-2-amine?

- NMR : and NMR in deuterated DMSO or CDCl resolve substituent effects. The methoxy group typically appears as a singlet (~δ 3.8 ppm), while the aromatic protons show coupling patterns indicative of substitution .

- FT-IR : Peaks at ~3350 cm (N-H stretch), ~1250 cm (C-O of methoxy), and ~550 cm (C-Br) confirm functional groups .

- Elemental Analysis : Matches calculated C, H, N, and Br percentages within ±0.3% .

Q. How can the compound’s stability under varying storage conditions be assessed?

Stability studies involve:

- Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (typically >150°C for similar bromopyridines) .

- Light Sensitivity : Storage in amber vials at 2–8°C prevents photodegradation. HPLC monitoring over 30 days assesses degradation products .

Advanced Research Questions

Q. How can reaction conditions be optimized for regioselective bromination in complex pyridine derivatives?

Regioselectivity is influenced by:

- Directing Groups : The methoxy group at the 6-position directs electrophilic bromination to the 4-position via resonance effects. Computational DFT studies (e.g., Gaussian09 with B3LYP/6-31G*) predict electron density distribution to guide substitution sites .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic reactivity, while additives like HSO can modulate reaction rates .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes at 100°C vs. 24 hours conventionally) while maintaining >90% yield .

Q. What strategies resolve contradictions between computational predictions and experimental reactivity data?

- Mechanistic Studies : Use kinetic isotope effects (KIEs) or -labeling to probe reaction pathways .

- Crystallographic Validation : Single-crystal X-ray diffraction (SHELXL refinement) provides unambiguous structural confirmation, resolving ambiguities from spectral data .

- Competitive Reactions : Parallel synthesis of isomers under identical conditions identifies thermodynamic vs. kinetic control .

Q. How can crystallographic data (e.g., SHELXL) elucidate the compound’s intermolecular interactions?

- Hydrogen Bonding : The amine group forms N–H···N or N–H···O bonds with adjacent molecules, visualized via ORTEP-3 diagrams .

- Packing Analysis : SHELXL-generated Hirshfeld surfaces quantify Br···H and π-π interactions, correlating with solubility and melting point .

- Twinned Data Refinement : For challenging crystals, SHELXL’s TWIN and BASF commands model twinning parameters, improving R-factor convergence (<0.05) .

Methodological Challenges and Solutions

Q. How to address low yields in nucleophilic substitution reactions involving 4-Bromo-6-methoxypyridin-2-amine?

- Catalyst Screening : Pd(PPh) or CuI in Suzuki-Miyaura couplings improves cross-coupling efficiency with aryl boronic acids (>75% yield) .

- Solvent Optimization : DMF/HO mixtures reduce side reactions vs. pure DMF .

- In Situ Monitoring : ReactIR tracks intermediate formation, enabling real-time adjustment of stoichiometry .

Q. What analytical approaches differentiate degradation products during long-term biological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.